3,3-Diphenylpropanamide
Overview
Description
3,3-Diphenylpropanamide is an organic compound with the molecular formula C15H15NO. It is characterized by the presence of two phenyl groups attached to the third carbon of a propanamide chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanamide can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cinnamamide, followed by catalytic hydrogenation. The reaction conditions typically include the use of aluminum chloride as a catalyst and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine reagents to form C–N and C–O bonds.
Reduction: The compound can be reduced to form corresponding amines under catalytic hydrogenation conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of C–N and C–O coupled products.
Reduction: Formation of diphenylpropylamine.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropanamide involves its interaction with specific molecular targets. For instance, in oxidative reactions, the compound undergoes intramolecular transformations facilitated by hypervalent iodine reagents, leading to the formation of C–N and C–O bonds . These reactions are crucial for its application in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
3,3-Diphenylpropylamine: Similar structure but with an amine group instead of an amide.
N-Phenylbenzamide: Contains a single phenyl group attached to the amide nitrogen.
Hydrocinnamanilide: Another derivative with a similar backbone but different functional groups.
Uniqueness: 3,3-Diphenylpropanamide is unique due to its dual phenyl groups attached to the propanamide chain, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
3,3-diphenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSJANEHGEKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322705 | |
Record name | 3,3-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-19-3 | |
Record name | NSC401877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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